molecular formula C13H10N2S B15067224 5-Methyl-2-(quinolin-6-yl)thiazole

5-Methyl-2-(quinolin-6-yl)thiazole

Cat. No.: B15067224
M. Wt: 226.30 g/mol
InChI Key: OGSAZZPHTCFNKA-UHFFFAOYSA-N
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Description

5-Methyl-2-(quinolin-6-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both quinoline and thiazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(quinolin-6-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 6-bromoquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(quinolin-6-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to various functionalized thiazole and quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-2-(quinolin-6-yl)thiazole is primarily attributed to its ability to interact with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(quinolin-6-yl)thiazole is unique due to the combination of quinoline and thiazole rings in a single molecule. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-6-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3

InChI Key

OGSAZZPHTCFNKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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